Benzyl 5-oxopentanoate
Description
Benzyl 5-oxopentanoate derivatives are esters characterized by a benzyl group attached to a pentanoate backbone with a ketone functional group at the 5-position. These compounds are pivotal in organic synthesis, medicinal chemistry, and agrochemical research due to their versatility in introducing functional groups and modulating physicochemical properties .
Properties
IUPAC Name |
benzyl 5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11/h1-3,6-7,9H,4-5,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGJGIGNTMIGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 5-oxopentanoate can be synthesized through the esterification of benzyl alcohol with 5-oxopentanoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Benzyl 5-oxopentanoic acid.
Reduction: Benzyl 5-hydroxypentanoate.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 5-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of benzyl 5-oxopentanoate involves its interaction with various molecular targets, primarily through ester hydrolysis. The ester bond can be cleaved by esterases, leading to the formation of benzyl alcohol and 5-oxopentanoic acid. These products can further participate in metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Variations in Alkyl Chain Length
Compounds with extended or shortened alkyl chains compared to the pentanoate backbone exhibit distinct properties:
Key Findings :
Modifications to the Ester Group
The nature of the ester group significantly impacts stability and reactivity:
Key Findings :
Substituent Effects on Reactivity and Bioactivity
Functional groups at the 5-position alter chemical and biological behavior:
Key Findings :
Biological Activity
Benzyl 5-oxopentanoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of a benzyl group attached to a 5-oxopentanoic acid moiety. The molecular formula is , and its structure can be represented as follows:
This structural configuration is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. The minimal inhibitory concentration (MIC) values for several bacterial strains are summarized in the following table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 32 |
| Staphylococcus aureus | 16 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents, especially against resistant strains.
Anticancer Properties
The anticancer activity of this compound has been explored in several studies. Notably, it has shown selective cytotoxicity towards cancer cells while sparing normal cells. A study evaluated its effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The results are presented in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
| PC3 | 12 |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Interaction with Cellular Targets : The compound may interact with specific proteins involved in cell signaling pathways, influencing cell proliferation and survival.
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased caspase activity, indicating its role in promoting programmed cell death.
- Antioxidant Activity : Some research suggests that this compound may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- A study conducted on mice demonstrated that oral administration of this compound significantly reduced tumor growth in xenograft models.
- Another case study reported successful outcomes in treating infections caused by resistant bacterial strains using formulations containing this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
